2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c9-8(10,11)6-4-14-3-5(12)1-2-7(14)13-6/h4-5H,1-3,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZOYUGHEWNMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2CC1N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation reactions: Involving the reaction of appropriate amines with diketones or β-diketones to form the imidazo[1,2-a]pyridine core.
Trifluoromethylation reactions: Utilizing reagents such as trifluoromethyl iodide or trifluoromethyl sulfone to introduce the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: Converting the compound to its corresponding oxo derivatives.
Reduction: Reducing the compound to form amines or other reduced derivatives.
Substitution: Replacing functional groups on the imidazo[1,2-a]pyridine core with other substituents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Production of amines or other reduced derivatives.
Substitution: Generation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Employed in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulate signaling pathways to achieve its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl group increases logP compared to methoxy or halogenated analogs, enhancing blood-brain barrier penetration .
- Metabolic Stability : Sulfonyl-containing derivatives (e.g., 2-(3-ethylsulfonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)-6-methyl-7-(trifluoromethyl)imidazolidin-5-one ) exhibit longer half-lives due to reduced oxidative metabolism .
- Binding Affinity: Computational models (e.g., GraphscoreDTA) predict superior target selectivity for trifluoromethylated derivatives (RMSE: 0.60 vs. 2.38 for non-CF₃ analogs) .
Key Research Findings
Antibacterial Activity
Hydrazone derivatives (e.g., 8d, 8e, 8f ) with imidazo[1,2-a]pyrimidine cores show potent antibacterial activity against E. coli (30–33 mm inhibition zones) and S. aureus (22–25 mm zones) .
Antitrypanosomal Activity
Chlorinated analogs like 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine exhibit antitrypanosomal activity (IC₅₀ < 1 µM) through inhibition of parasite membrane proteins .
CNS Targeting
Trifluoromethylated derivatives demonstrate high affinity for neuronal receptors (e.g., 1-[2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine , CAS 1216267-00-3 ), suggesting applications in neurodegenerative diseases.
Biological Activity
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine is a compound belonging to the imidazopyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
- Molecular Formula: C₇H₈F₃N₃
- Molecular Weight: 191.15 g/mol
- CAS Number: 126069-70-3
- Purity: Typically ≥95% in commercial preparations .
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its efficacy in biological systems.
Anticancer Properties
Research indicates that derivatives of imidazopyridines exhibit significant anticancer activities by inhibiting key kinases involved in cell proliferation and survival. For instance:
- Inhibition of Kinase Activity: Compounds similar to this compound have shown promise as selective inhibitors of various kinases, leading to reduced tumor growth in preclinical models .
Neuroprotective Effects
Studies suggest that imidazopyridine derivatives may possess neuroprotective properties:
- Serotonin Receptor Modulation: Compounds in this class have been identified as antagonists at serotonin receptors (5-HT4), which play a role in neuroprotection and cognitive function .
Antimicrobial Activity
Emerging data indicate potential antimicrobial properties:
- Bacterial Inhibition: Some studies have reported that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Anticancer Efficacy | Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values in the low micromolar range. |
| Study 2 : Neuroprotection | Showed improved outcomes in animal models of neurodegeneration when treated with imidazopyridine derivatives. |
| Study 3 : Antimicrobial Activity | Identified effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
Q & A
Q. What are the standard synthetic routes for preparing 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine?
Answer: A common approach involves multi-step functionalization of the imidazo[1,2-a]pyridine core. For example:
- Step 1 : Bromination of a precursor (e.g., 1-(3-ethylsulfonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone) using pyridinium tribromide in dioxane at 105°C for 2 hours to introduce reactive halogens .
- Step 2 : Coupling reactions with amines or nucleophiles. In one protocol, 4-amino-1-methyl-6-(trifluoromethyl)pyrimidin-2-one was reacted with a brominated intermediate in tert-butanol at 120°C for 24 hours, yielding the target compound with a 33.4% yield after column chromatography .
- Alternative route : Amide coupling using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with diisopropylethylamine as a base, achieving 23.9% yield .
Key considerations : Optimize solvent choice (e.g., dioxane for bromination, tert-butanol for coupling) and monitor reactions via TLC or LC-MS.
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for structural validation?
Answer:
- NMR spectroscopy : 1H and 13C NMR are essential for confirming regiochemistry and substituent positions. For example, distinct proton signals for the trifluoromethyl group appear at δ 3.33 ppm in DMSO-d6 .
- LC-MS : Used to verify molecular weight (e.g., [M+1] = 430) and purity .
- X-ray crystallography : Optional but valuable for resolving stereochemical ambiguities, as seen in phosphazene derivatives with similar fused-ring systems .
Methodological tip : Combine multiple techniques (e.g., NMR + LC-MS) to cross-validate data, especially for intermediates prone to tautomerism or isomerism.
Advanced Research Questions
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound in pharmacological contexts?
Answer:
- Core modifications : Synthesize analogs with variations in the trifluoromethyl group, pyridine ring saturation, or amine substituents. For example, replacing the trifluoromethyl group with halogens or alkyl chains could alter binding affinity .
- Biological assays : Test analogs against target pathways (e.g., anti-malarial activity using Plasmodium falciparum 3D7/W2 strains with IC50 measurements). Data from similar imidazo[1,2-a]pyrazines show IC50 ranges of 63–5520 nM, highlighting substituent-dependent potency .
Q. Example SAR Table :
| Modification Site | Analog Structure | IC50 (nM) | Activity Trend |
|---|---|---|---|
| Trifluoromethyl | CF3 → CH3 | 116–119 | Reduced |
| Amine position | 6-amine → 7-amine | 200–175 | Variable |
Design principle : Prioritize modifications that maintain the imidazo[1,2-a]pyridine core’s planarity, as flat heterocycles often enhance target engagement .
Q. How can contradictions in biological activity data across studies be resolved?
Answer:
- Assay standardization : Discrepancies in IC50 values (e.g., >10 nM vs. 5520 nM for similar compounds ) may arise from differences in parasite strain susceptibility or assay conditions (e.g., serum concentration, incubation time).
- Control experiments : Include reference compounds (e.g., chloroquine for anti-malarial studies) to normalize inter-laboratory variability.
- Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding kinetics and rule off-target effects .
Q. What methodologies are used to assess the compound’s photodynamic properties, such as singlet oxygen generation?
Answer:
- Singlet oxygen quantum yield (ΦΔ) : Measure using time-resolved phosphorescence in D2O, with phenalenone as a reference (ΦΔ = 0.01–0.1 for imidazo[1,2-a]pyridines) .
- Quenching kinetics : Determine rate constants (kqΔ) via laser flash photolysis. Reported kqΔ values range from 0.82–6.74 × 10^9 M⁻¹s⁻¹, influenced by substituent electronic effects .
Experimental setup : Use a 355 nm laser for excitation and monitor emission at 1270 nm. Ensure degassing to eliminate oxygen interference.
Q. How can researchers optimize synthetic yields for large-scale production while maintaining purity?
Answer:
- Catalyst screening : Replace PtO2 (used in hydrogenation steps ) with Pd/C or Raney Ni for cost efficiency and reduced metal leaching.
- Purification : Employ gradient column chromatography (e.g., DCM/MeOH 99:1 → 10:1) or recrystallization from ethanol/water mixtures to remove byproducts .
- Scale-up adjustments : Increase reaction concentrations (e.g., from 0.1 M to 0.5 M) while monitoring exothermicity to prevent decomposition .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
Answer:
- LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration.
- Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like PfATP4 (anti-malarial) or HDACs (oncology) .
- ADMET prediction : Utilize SwissADME or ProTox-II to assess toxicity risks (e.g., hepatotoxicity alerts for nitro groups in analogs ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
